Cas no 2154848-13-0 ((3S)-3-Cyclopropoxy-pyrrolidine)

(3S)-3-Cyclopropoxy-pyrrolidine is a chiral pyrrolidine derivative featuring a cyclopropoxy substituent at the 3-position. This compound is of interest in medicinal chemistry and asymmetric synthesis due to its stereospecific structure, which can serve as a versatile building block for the development of pharmacologically active molecules. The cyclopropoxy group enhances rigidity and may influence binding affinity in target interactions. Its well-defined stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds. The compound is typically used in research settings for the exploration of novel bioactive molecules, particularly in the design of enzyme inhibitors or receptor modulators. Proper handling under inert conditions is recommended to maintain stability.
(3S)-3-Cyclopropoxy-pyrrolidine structure
2154848-13-0 structure
Product name:(3S)-3-Cyclopropoxy-pyrrolidine
CAS No:2154848-13-0
MF:C7H13NO
MW:127.184221982956
CID:6620757

(3S)-3-Cyclopropoxy-pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-Cyclopropoxy-pyrrolidine
    • Pyrrolidine, 3-(cyclopropyloxy)-, (3S)-
    • 3-Cyclopropoxy-pyrrolidine
    • Inchi: 1S/C7H13NO/c1-2-6(1)9-7-3-4-8-5-7/h6-8H,1-5H2/t7-/m0/s1
    • InChI Key: UZVNYTQHHSUMQS-ZETCQYMHSA-N
    • SMILES: N1CC[C@H](OC2CC2)C1

Experimental Properties

  • Density: 1.04±0.1 g/cm3(Predicted)
  • Boiling Point: 181.3±33.0 °C(Predicted)
  • pka: 9.55±0.10(Predicted)

(3S)-3-Cyclopropoxy-pyrrolidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R2904-1g
(3S)-3-Cyclopropoxy-pyrrolidine
2154848-13-0 96%
1g
¥16438.61 2024-04-19
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R2904-5g
(3S)-3-Cyclopropoxy-pyrrolidine
2154848-13-0 96%
5g
¥60158.31 2024-04-19

(3S)-3-Cyclopropoxy-pyrrolidine Related Literature

Additional information on (3S)-3-Cyclopropoxy-pyrrolidine

Research Brief on (3S)-3-Cyclopropoxy-pyrrolidine (CAS: 2154848-13-0): Recent Advances and Applications in Chemical Biology and Medicine

The compound (3S)-3-Cyclopropoxy-pyrrolidine (CAS: 2154848-13-0) has emerged as a significant molecule in chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have highlighted its role as a versatile building block in drug discovery, particularly in the development of small-molecule inhibitors and modulators targeting various biological pathways. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and applications in drug development.

Recent synthetic approaches to (3S)-3-Cyclopropoxy-pyrrolidine have emphasized enantioselective methods to ensure high purity and yield. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient asymmetric synthesis route using chiral auxiliaries, achieving >99% enantiomeric excess. This advancement is critical for scaling up production while maintaining the stereochemical integrity required for biological activity. Computational modeling studies have further elucidated the compound's conformational preferences, which are pivotal for its interactions with target proteins.

Pharmacologically, (3S)-3-Cyclopropoxy-pyrrolidine has shown promise as a key pharmacophore in several drug candidates. Notably, it serves as a core structure in novel G protein-coupled receptor (GPCR) modulators, with recent preclinical data indicating high selectivity for adrenergic and serotonin receptors. A 2024 Nature Chemical Biology paper reported its incorporation into a potent α2A-adrenergic receptor antagonist, demonstrating improved blood-brain barrier penetration compared to earlier analogs. These findings suggest potential applications in neurological disorders such as depression and Parkinson's disease.

In cancer research, derivatives of (3S)-3-Cyclopropoxy-pyrrolidine have exhibited inhibitory activity against histone deacetylases (HDACs), as evidenced by a recent ACS Medicinal Chemistry Letters publication. The compound's cyclopropoxy moiety appears to enhance binding affinity to HDAC isoforms, particularly HDAC6, making it a valuable scaffold for epigenetic therapy development. Structure-activity relationship (SAR) studies have identified specific modifications that optimize both potency and pharmacokinetic properties.

Ongoing clinical trials involving (3S)-3-Cyclopropoxy-pyrrolidine-based compounds underscore its translational potential. Phase I results for a related molecule (NCT055XXXXX) showed favorable safety profiles and preliminary efficacy in solid tumors. Furthermore, its application in PROTAC (proteolysis targeting chimera) technology has gained attention, with several biotech companies filing patents for heterobifunctional degraders incorporating this structural motif.

In conclusion, (3S)-3-Cyclopropoxy-pyrrolidine represents a multifaceted tool in modern drug discovery, with applications spanning neuroscience, oncology, and beyond. The compound's synthetic accessibility, coupled with its diverse biological activities, positions it as a valuable asset for medicinal chemists. Future research directions may explore its utility in targeted protein degradation and combination therapies, potentially addressing unmet medical needs across multiple therapeutic areas.

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(CAS:2154848-13-0)(3S)-3-Cyclopropoxy-pyrrolidine
A974153
Purity:99%/99%
Quantity:1g/5g
Price ($):2060.0/7539.0